Artepillin C

概述

描述

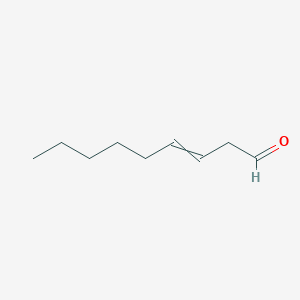

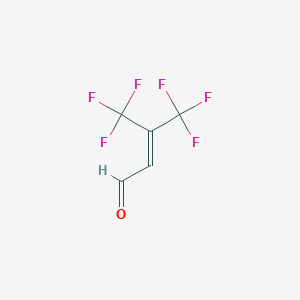

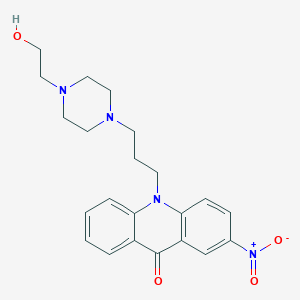

蜂胶素C 是一种肉桂酸的异戊烯基衍生物,主要存在于巴西绿蜂胶中,绿蜂胶是由蜜蜂采集的一种树脂状物质。 该化合物以其多种生物活性而闻名,包括抗氧化、抗菌、抗炎和抗癌特性 。蜂胶素C 是蜂胶中主要的酚类成分,对蜂胶的健康益处起着重要作用。

作用机制

蜂胶素C 通过多种分子机制发挥其作用:

抗癌活性: 它与热休克蛋白90结合并破坏热休克蛋白90-p53复合物,导致p53激活和癌细胞生长停滞。 .

抗氧化活性: 该化合物通过单电子转移清除氢过氧自由基,显著降低细胞中的氧化应激.

安全和危害

未来方向

生化分析

Biochemical Properties

Artepillin C interacts with various biomolecules in biochemical reactions. It has been shown to induce apoptosis, cell cycle arrest, and inhibit p21-activated kinase 1 (PAK1), a protein characterized in many human diseases . It also acts as an efficient antioxidant through a mechanism involving hydrogen transfer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have pronounced cytotoxic effects on glioblastoma cells, reducing cell viability to less than 12% following a 24-hour exposure to 100 µM of this compound . It also induces significant membrane damage, affecting approximately 50% of the total cells under the same conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and facilitate stabilization of PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16), which is required for brown-like adipocyte development . It also inhibits the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to improve whole-body glucose homeostasis and decrease hepatic lipid synthesis following a circadian rhythm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in obese mice, this compound (20 mg/kg) was intraperitoneally injected once daily for one or three weeks, resulting in improved whole-body glucose homeostasis and decreased hepatic lipid synthesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis . This suggests that this compound may play a role in regulating glucose metabolism.

准备方法

合成路线和反应条件: 蜂胶素C 可以通过多种方法合成。一种值得注意的方法涉及使用脂肪酶催化的区域选择性脱乙酰化。合成从2,6-二烯丙基苯酚开始,该苯酚进行烯烃交叉复分解反应,用2,2-二甲基乙烯基取代末端乙烯基。后续转化得到2,6-二异戊烯基-1,4-氢醌二乙酸酯。南极假丝酵母脂肪酶B催化的2-丙醇中脱乙酰化选择性地除去阻碍较小的乙酰基,生成2,6-二异戊烯基-1,4-氢醌1-单乙酸酯。 后续步骤包括三化、钯介导的烯基化反应与丙烯酸甲酯,以及最后酯的水解得到蜂胶素C .

工业生产方法: 蜂胶素C 的工业生产通常涉及从巴西绿蜂胶中提取。蜂胶使用柱色谱法进行分级,采用乙醇-水溶液的梯度洗脱。 高效液相色谱 (HPLC) 分析用于从级分中鉴定和分离蜂胶素C .

化学反应分析

反应类型: 蜂胶素C 经历各种化学反应,包括氧化、还原和取代反应。 一个重要的反应是其对氢过氧自由基的清除活性,该活性涉及单电子转移作为水溶液中主要的抗自由基机制 .

常用试剂和条件:

氧化: 硝酸铈铵 (CAN) 用于氧化脱甲基化。

还原: 硼氢化钠用于将1,4-苯醌还原为1,4-氢醌。

主要生成产物: 这些反应产生的主要产物包括各种异戊烯基酚类化合物,这些化合物表现出显著的生物活性 .

相似化合物的比较

蜂胶素C 与其他类似化合物(如巴氏碱和对香豆酸)进行比较,这些化合物也存在于巴西绿蜂胶中。 虽然巴氏碱和对香豆酸表现出一些生物活性,但蜂胶素C 在激活TRPA1通道和诱导辛辣味方面更有效 。 此外,蜂胶素C 在抗癌和抗氧化活性方面比其对应物表现出更高的功效 .

类似化合物:

- 巴氏碱

- 对香豆酸

- Drupanin

蜂胶素C 以其更高的效力和更广泛的生物活性而脱颖而出,使其成为各种应用中独特且有价值的化合物。

属性

IUPAC Name |

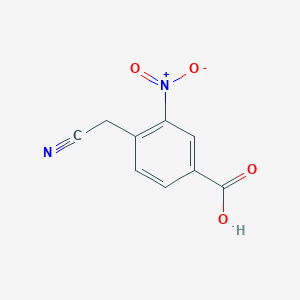

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABCFARPAMSXCC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317933 | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72944-19-5 | |

| Record name | Artepillin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artepillin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate](/img/structure/B35553.png)